molecular formula C14H14N4OS B3873000 N'-[(E)-(4-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

N'-[(E)-(4-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

Cat. No.: B3873000
M. Wt: 286.35 g/mol
InChI Key: UOGBRXISMGKRBG-RQZCQDPDSA-N
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Description

N’-[(E)-(4-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazone linkage, a pyrimidinyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 4-methylbenzaldehyde with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(4-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
  • N’-[(E)-(4-ethylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

Uniqueness

N’-[(E)-(4-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart specific properties that differentiate it from other similar compounds, such as altered electronic effects or steric hindrance, which can affect its interaction with molecular targets.

Properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-11-3-5-12(6-4-11)9-17-18-13(19)10-20-14-15-7-2-8-16-14/h2-9H,10H2,1H3,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGBRXISMGKRBG-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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